molecular formula C12H11ClN2O2 B1605304 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one CAS No. 40890-47-9

2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one

Cat. No.: B1605304
CAS No.: 40890-47-9
M. Wt: 250.68 g/mol
InChI Key: KVZQNLPOHROISY-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one is an intriguing organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features a benzyl group, a chlorine atom, and a methoxy group attached to the pyridazinone core, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one typically involves multi-step organic reactions. One common approach includes the initial construction of the pyridazinone core through a condensation reaction between appropriate hydrazine and dicarbonyl compounds. Subsequent functionalization steps introduce the benzyl, chloro, and methoxy groups under controlled conditions.

Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially yielding products with modified functional groups.

  • Reduction: Reduction reactions may target the pyridazinone core or substituent groups, altering the compound's electronic properties.

  • Substitution: Various substitution reactions can occur, particularly on the benzyl or chlorine groups, leading to structurally diverse derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in suitable solvents.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reducers like lithium aluminum hydride.

  • Substitution: Nucleophilic reagents such as amines or alkoxides under basic conditions.

Major Products: The products from these reactions vary but typically include modified pyridazinones with altered functional groups, enhancing their biological activity or stability.

Scientific Research Applications

2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one finds applications across multiple fields:

  • Chemistry: Used as a precursor for synthesizing more complex molecules, it serves as a building block in organic synthesis.

  • Biology: Investigated for its biological activity, this compound might exhibit antimicrobial, anti-inflammatory, or anticancer properties.

  • Medicine: Potential drug candidate or lead compound in medicinal chemistry for developing new therapeutics.

  • Industry: Utilized in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one exerts its effects involves interaction with specific molecular targets. Its structure allows binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate exact mechanisms, but potential pathways include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • 2-Benzyl-4-chloropyridazin-3(2h)-one: Lacks the methoxy group.

  • 4-Chloro-5-methoxypyridazin-3(2h)-one: Without the benzyl group.

  • 2-Benzyl-5-methoxypyridazin-3(2h)-one: Missing the chlorine atom.

The presence of the benzyl, chloro, and methoxy groups uniquely positions it for specific reactivity and biological activity.

This wraps up our in-depth look at 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one. There's always more to learn, but this should give you a solid foundation.

Properties

IUPAC Name

2-benzyl-4-chloro-5-methoxypyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZQNLPOHROISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353162
Record name 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40890-47-9
Record name 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl-4,5-dichloro-2H-pyridazine-3-one (22.31 g, 87.47 mmol), prepared as described in Example 244A, in dry MeOH (175 mL) at 0° C., was added dropwise a solution of sodium methoxide in methanol (25% weight in MeOH, 25 mL). The mixture was slowly warmed up to room temperature and stirred for 18 h. The reaction mixture was diluted with methylene chloride (200 mL) and filtered. The filtrate was concentrated to afford the title compound, 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (22.2 g) which was >95% pure as judged by HPLC and was used in the next reaction, Example 354B, without further purification.
Quantity
22.31 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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